molecular formula C19H19N3O B2764595 2-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034351-73-8

2-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2764595
CAS No.: 2034351-73-8
M. Wt: 305.381
InChI Key: GRZXMHPCMNLRQR-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Scientific Research Applications

2-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Future Directions

Further structural optimization of similar compounds could lead to improved production and quality control of monoclonal antibodies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.

    Substitution reactions: The phenyl group is introduced through electrophilic aromatic substitution reactions.

    Amide formation: The final step involves the formation of the benzamide moiety through the reaction of the pyrazole derivative with 2-methylbenzoic acid under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide:

    Other pyrazole derivatives: Include compounds such as 1-phenyl-3-methyl-5-pyrazolone and 4-phenyl-1H-pyrazole-3-carboxylic acid.

Uniqueness

This compound is unique due to its combination of a pyrazole ring with a benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-methyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-15-7-5-6-10-18(15)19(23)20-11-12-22-14-17(13-21-22)16-8-3-2-4-9-16/h2-10,13-14H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZXMHPCMNLRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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